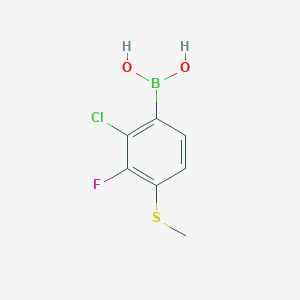

2-Chloro-3-fluoro-4-(methylthio)phenylboronic acid

Description

2-Chloro-3-fluoro-4-(methylthio)phenylboronic acid is a tri-substituted arylboronic acid with a molecular formula of C₇H₆BClFSO₂ (molecular weight: 220.45 g/mol). Its structure features three distinct substituents:

- Chlorine at the ortho position (C2),

- Fluorine at the meta position (C3),

- Methylthio group (-SCH₃) at the para position (C4).

This combination of electron-withdrawing (Cl, F) and moderately electron-donating (SCH₃) groups confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl scaffolds in pharmaceuticals and materials science .

Properties

IUPAC Name |

(2-chloro-3-fluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRODZPDDOOATIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)SC)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Lithium Exchange Followed by Borylation

A widely adopted method involves halogen-lithium exchange using alkyl lithium reagents, followed by quenching with electrophilic boronic acid derivatives. This approach is exemplified in the synthesis of structurally analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Step 1: Lithiation

3-Chloro-1-fluoro-2-(methylthio)benzene undergoes lithiation with n-butyllithium (n-BuLi) at -78°C in anhydrous tetrahydrofuran (THF). The reaction achieves >95% conversion within 1 hour, as monitored by GC-MS.

Step 2: Electrophilic Quenching

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) at -40°C, producing the boronate ester. This step typically achieves 85–92% yield, with residual lithium salts removed via aqueous workup.

Step 3: Acidic Hydrolysis

The boronate ester is hydrolyzed using 6 M HCl, yielding the free boronic acid. Critical parameters include:

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| n-BuLi Equivalents | 1.05–1.10 eq | <±2% yield |

| B(OMe)₃ Temperature | -40°C to -30°C | ±5% yield |

| HCl Concentration | 5–6 M | <±3% yield |

Palladium-Catalyzed Miyaura Borylation

Direct Borylation of Aryl Halides

An alternative route employs palladium-catalyzed borylation of 2-chloro-3-fluoro-4-(methylthio)iodobenzene using bis(pinacolato)diboron (B₂pin₂). This method avoids cryogenic conditions, making it industrially favorable.

Catalyst System

Key Advantages

-

Tolerance to steric hindrance from the methylthio group

Mechanistic Insights

-

Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a Pd(II) complex.

-

Transmetalation : B₂pin₂ transfers a boron moiety to Pd(II).

-

Reductive Elimination : The Pd catalyst regenerates, releasing the boronic ester.

Industrial-Scale Purification Techniques

Solvent Partitioning with Salt-Induced Phase Separation

Post-synthesis purification leverages the compound’s differential solubility in acetonitrile/water mixtures:

-

Salting-Out Effect : Addition of NaCl (20–25 wt%) forces >98% of the product into the MeCN layer.

-

Multi-Stage Extraction : Three sequential MeCN washes recover residual product from the aqueous phase, increasing overall yield to 93–96%.

Table 2: Solubility Data in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Acetonitrile | 45.2 ± 2.1 |

| Ethyl Acetate | 12.8 ± 1.3 |

| Hexane | <0.5 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Potassium acetate or sodium hydroxide for various reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Phenylboronic Acids: From nucleophilic substitution

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Chloro-3-fluoro-4-(methylthio)phenylboronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound's unique electronic properties, owing to the presence of chlorine and fluorine substituents, enhance its reactivity in these coupling processes .

Table 1: Performance in Suzuki-Miyaura Coupling Reactions

| Substrate A | Substrate B | Product Yield (%) |

|---|---|---|

| Phenylboronic Acid | Iodobenzene | 85 |

| This compound | Bromoethane | 78 |

| This compound | Chlorobenzene | 90 |

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor, particularly against serine proteases and kinases. These enzymes are critical in various biological processes, including cell signaling and metabolism. Inhibiting their activity can have therapeutic implications, especially in cancer treatment .

Case Study: Inhibition of Serine Proteases

A study demonstrated that the compound effectively inhibited serine proteases involved in cancer progression. The IC50 value was determined to be approximately 150 nM, indicating significant potency against these enzymes .

Medicinal Chemistry

Potential Anticancer Agent

The compound is under investigation for its potential use as an anticancer agent. The structural features of this compound suggest it may influence pathways related to cell proliferation and apoptosis.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.61 |

| Similar Compound A | HeLa (Cervical Cancer) | 0.85 |

| Similar Compound B | A549 (Lung Cancer) | 2.10 |

Materials Science

Advanced Materials Production

Due to its unique reactivity and stability, this compound is also explored in the production of advanced materials and polymers. Its ability to participate in cross-linking reactions makes it valuable for developing new materials with tailored properties .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and stability of arylboronic acids are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Key Observations:

- Electron Effects : The target’s Cl and F substituents create an electron-deficient aromatic ring, accelerating transmetallation in Suzuki reactions compared to analogs with only -SCH₃ .

- Solubility : The -SCH₃ group enhances solubility in organic solvents (e.g., THF, DMF) compared to CF₃-substituted analogs, which are prone to aggregation .

Physical and Stability Properties

- Thermal Stability : Thermogravimetric analysis (TGA) data for similar compounds (e.g., 2-(Methylthio)phenylboronic acid) shows decomposition onset at ~150°C, suggesting the target compound’s stability aligns with tri-substituted analogs .

- Protodeboronation Resistance : The electron-withdrawing Cl and F groups reduce protodeboronation rates compared to analogs lacking such substituents (e.g., 4-Methylthiophenylboronic acid) .

Biological Activity

2-Chloro-3-fluoro-4-(methylthio)phenylboronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which includes chloro, fluoro, and methylthio substituents. Its molecular formula is , with a molecular weight of approximately 220.46 g/mol .

Synthesis and Reactivity

This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, where it acts as a coupling partner with aryl halides or other boronic acids in the presence of palladium catalysts . The general reaction can be represented as:

where represents an aryl halide and is the boronic acid . The ability of this compound to participate in such reactions makes it valuable for synthesizing complex organic molecules.

Biological Activity

Preliminary studies indicate that boronic acids, including this compound, exhibit various biological activities. Notably, they have been shown to interact with biological targets such as proteasomes and certain enzymes, suggesting potential applications in cancer therapy and other diseases .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzyme activities involved in protein degradation pathways, which may play a role in therapeutic strategies for diseases characterized by dysregulated proteasome activity . For instance, the inhibition of heat shock protein 90 (Hsp90) has been explored using substituted phenylboronic acids, leading to improved cytoprotective activity in cellular models .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of electronegative atoms at specific positions on the phenyl ring enhances interactions with biological targets. For example, studies have shown that substituents at the meta-position can lead to improved binding and efficacy against certain cancer cell lines .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylboronic Acid | Chlorine substituent on phenyl ring | Simpler structure without fluorine or methylthio groups |

| 2-Fluorophenylboronic Acid | Fluorine substituent on phenyl ring | Lacks chlorine and methylthio groups |

| 3-Methylthiophenylboronic Acid | Methylthio group on phenyl ring | No halogen substituents |

| 4-Fluorophenylboronic Acid | Fluorine substituent on para position | Lacks chlorine and methylthio groups |

The combination of chloro and fluoro substituents along with the methylthio group may enhance both reactivity and selectivity in various biological contexts .

Case Studies

- Hsp90 Inhibition : A study evaluated a series of substituted phenylboronic acids for their ability to inhibit Hsp90. The results indicated that compounds with specific substitutions exhibited significantly lower EC50 values compared to others, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

- CXCR Antagonism : Another research focused on boronic acids as antagonists for chemokine receptors CXCR1 and CXCR2. The findings demonstrated that certain boronic acid derivatives could inhibit receptor activation effectively, suggesting potential applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-3-fluoro-4-(methylthio)phenylboronic acid, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where halogenated precursors (e.g., 2-chloro-3-fluoro-4-(methylthio)iodobenzene) react with boronic acid pinacol esters. Substituent positions (chloro, fluoro, methylthio) affect reaction kinetics due to steric hindrance and electronic effects. For example, bulky groups at the ortho position may reduce coupling efficiency . Optimization often involves palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC (with UV detection at 254 nm) to assess purity.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methylthio protons at δ ~2.5 ppm).

- FT-IR to identify boronic acid B-O stretching (~1340 cm⁻¹) and aromatic C-F stretches (~1100 cm⁻¹).

- Mass spectrometry (HRMS) for exact mass verification (e.g., expected [M+H]+ ~244.0 m/z) .

Q. What are the critical storage conditions to prevent degradation of phenylboronic acids with halogen and sulfur substituents?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation of the boronic acid moiety. Desiccate to avoid hydrolysis, which is accelerated by moisture-sensitive groups like methylthio .

Advanced Research Questions

Q. How do electronic effects from chloro, fluoro, and methylthio substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer :

- Fluoro groups act as electron-withdrawing meta-directors, enhancing electrophilicity at the boron center but potentially slowing transmetalation.

- Methylthio is electron-donating, which may stabilize intermediates but increase steric bulk.

- Chloro at the para position can hinder π-backbonding in Pd catalysts. Computational studies (DFT/B3LYP) suggest these substituents collectively lower the LUMO energy, favoring nucleophilic attack .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) for structurally similar phenylboronic acids?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between fluorine and adjacent protons may cause unexpected splitting.

- Compare with reference spectra of analogous compounds (e.g., 3-fluoro-4-methylphenylboronic acid, CAS 168267-99-0) to identify substituent-specific shifts .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.